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Core Science & Biosynthesis

Foundational

Spectroscopic data for 3-Bromo-1-benzothiophene-7-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Profile of 3-Bromo-1-benzothiophene-7-carboxylic acid Abstract This technical guide provides a comprehensive spectroscopic profile of 3-Bromo-1-benzothiophene-7-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Bromo-1-benzothiophene-7-carboxylic acid

Abstract

This technical guide provides a comprehensive spectroscopic profile of 3-Bromo-1-benzothiophene-7-carboxylic acid (CAS No: 1780058-01-6), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a predictive analysis. We present expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to acquire and validate this data, ensuring a self-validating framework for structural elucidation.

Introduction and Molecular Framework

Benzothiophene and its derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The strategic placement of halogen substituents and carboxylic acid moieties on the benzothiophene scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic characteristics, and potential for intermolecular interactions. 3-Bromo-1-benzothiophene-7-carboxylic acid is one such molecule where the interplay of these functional groups is anticipated to yield unique properties.

Accurate structural characterization is the bedrock of any chemical research. This guide addresses the critical need for a reliable spectroscopic reference for this compound. While direct experimental spectra are not widely published, a robust predictive profile can be established. This serves as an invaluable tool for researchers in confirming synthesis outcomes, identifying impurities, and understanding the molecule's structural nuances.

Molecular Properties:

  • Molecular Formula: C₉H₅BrO₂S

  • Molecular Weight: 271.11 g/mol

  • Monoisotopic Mass: 269.9190 g/mol

Below is the chemical structure with the standard IUPAC numbering system, which will be used for all spectroscopic assignments throughout this guide.

Caption: Structure of 3-Bromo-1-benzothiophene-7-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-1-benzothiophene-7-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The analysis of chemical shifts (δ), multiplicities (singlet, doublet, triplet), and coupling constants (J) is key to assigning each proton.

Causality Behind Predictions:

  • H-2: This proton is on the thiophene ring and adjacent to the sulfur atom. It is expected to be a singlet as it has no adjacent protons. Its chemical shift will be influenced by the electron-withdrawing bromine at C-3.

  • H-4, H-5, H-6: These three protons form a coupled system on the benzene ring. H-4 and H-6 will appear as doublets due to coupling with H-5. H-5 will appear as a triplet (or more accurately, a doublet of doublets) as it is coupled to both H-4 and H-6. The electron-withdrawing carboxylic acid group at C-7 will deshield H-6, shifting it downfield.

  • -COOH: The carboxylic acid proton is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to strong hydrogen bonding.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.3 - 8.5 Singlet (s) N/A
H-4 ~7.9 - 8.1 Doublet (d) ~7.5 - 8.5
H-5 ~7.5 - 7.7 Triplet (t) ~7.5 - 8.5
H-6 ~8.1 - 8.3 Doublet (d) ~7.5 - 8.5

| -COOH | > 13.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Causality Behind Predictions:

  • C=O: The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield.

  • C-Br: The carbon atom directly attached to the bromine (C-3) will have its signal shifted due to the halogen's electronegativity and heavy atom effect.

  • Quaternary Carbons: The four carbons that do not bear any protons (C-3a, C-7, C-7a, and the C=O carbon) will typically show signals of lower intensity.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~128 - 132
C-3 ~115 - 120
C-3a ~138 - 142
C-4 ~125 - 129
C-5 ~126 - 130
C-6 ~124 - 128
C-7 ~130 - 135
C-7a ~135 - 140

| -COOH | ~165 - 170 |

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified 3-Bromo-1-benzothiophene-7-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the acidic carboxylic proton.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Parameters: Utilize a standard single-pulse sequence. Set the spectral width from -2 to 16 ppm to capture all signals. Acquire at least 16 scans for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (on a 400 MHz instrument) or higher.

    • Parameters: Employ a proton-decoupled pulse sequence. Set the spectral width from 0 to 200 ppm. A relaxation delay of 2 seconds is advised. Due to the lower sensitivity of the ¹³C nucleus, acquire a minimum of 1024 scans.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

Causality Behind Predictions:

  • Isotopic Pattern: The most telling feature will be the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M and M+2 molecular ion peak pattern of nearly equal intensity, which is a definitive signature for a monobrominated compound.

  • Fragmentation: Under ionization, the molecule is expected to fragment in predictable ways. Key fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of the bromine radical (•Br, 79/81 Da).

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/z Value Ion Comments
270 / 272 [M]⁺ Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
225 / 227 [M - COOH]⁺ Loss of the carboxylic acid group.
191 [M - Br]⁺ Loss of a bromine atom.

| 146 | [M - Br - COOH]⁺ | Loss of both bromine and the carboxylic acid group. |

Protocol 2: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electron Impact (EI) is a robust method for this type of aromatic compound and will induce fragmentation helpful for structural analysis. Electrospray Ionization (ESI) in negative mode could also be used to observe the deprotonated molecular ion [M-H]⁻ at m/z 269/271.

  • Data Acquisition:

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental formula.

    • Mass Range: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Causality Behind Predictions:

  • -OH Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption band over a wide range due to extensive hydrogen bonding.[3][4]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[3]

  • C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid conjugated with an aromatic system is very strong and sharp, appearing in a characteristic region.[4]

  • C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

  • O-H Bend: A broad O-H bending vibration is also characteristic of carboxylic acid dimers and is often observed around 900-960 cm⁻¹.[4]

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity
2500 - 3300 O-H stretch (Carboxylic acid) Strong, Very Broad
~3100 C-H stretch (Aromatic) Medium
1680 - 1710 C=O stretch (Conjugated acid) Strong, Sharp
1550 - 1600 C=C stretch (Aromatic) Medium-Strong
1400 - 1500 C=C stretch (Aromatic) Medium-Strong
1210 - 1320 C-O stretch (Carboxylic acid) Strong

| 900 - 960 | O-H bend (Out-of-plane) | Medium, Broad |

Protocol 3: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation. Place a small amount of the dry, purified solid directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[2]

Workflow for Spectroscopic Characterization

The logical flow for a comprehensive structural analysis combines these techniques to build a complete picture of the molecule.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation start Synthesized & Purified 3-Bromo-1-benzothiophene-7-carboxylic acid prep Sample Preparation (Solubilization in appropriate solvent) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms Mass Spectrometry (HRMS) prep->ms ir IR Spectroscopy (FTIR-ATR) prep->ir analysis_nmr Assign Signals (Chemical Shifts, Couplings) nmr->analysis_nmr analysis_ms Determine Molecular Formula (Accurate Mass, Isotope Pattern) ms->analysis_ms analysis_ir Identify Functional Groups (Key Absorption Bands) ir->analysis_ir elucidation Comprehensive Structural Elucidation (Confirm Connectivity & Purity) analysis_nmr->elucidation analysis_ms->elucidation analysis_ir->elucidation report Final Report & Data Archiving elucidation->report

Caption: Workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-Bromo-1-benzothiophene-7-carboxylic acid. The expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data have been detailed, with a focus on the causal relationships between the molecular structure and the spectral output. The provided experimental protocols offer a clear and reliable path for researchers to obtain and validate this data in their own laboratories. By combining these predictive insights with rigorous experimental work, scientists can confidently confirm the structure and purity of this compound, enabling its effective use in drug development and materials science applications.

References

  • Liu, D., et al. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 17, 2026, from a source providing NMR spectra of related bromothiophene carboxylates. (Note: A specific, stable URL from the search results was not available for this supporting information file, but it contains relevant example spectra).
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved February 17, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 17, 2026, from [Link]

  • Belkov, M. V., et al. (2022). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Wang, Y., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved February 17, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Bromothiophene-2-carboxylic acid - Optional[MS (GC)] - Spectrum. Retrieved February 17, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 17, 2026, from [Link]

  • Chemsrc. (n.d.). 3-(Bromomethyl)-7-chloro-1-benzothiophene | CAS#:17512-61-7. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-1-benzothiophene-3-carboxylic acid. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 3-Bromo-1-benzothiophene-7-carboxylic acid

Executive Summary This technical guide provides a structural analysis and solubility profiling strategy for 3-Bromo-1-benzothiophene-7-carboxylic acid . As a halogenated heteroaromatic carboxylic acid, this compound serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis and solubility profiling strategy for 3-Bromo-1-benzothiophene-7-carboxylic acid . As a halogenated heteroaromatic carboxylic acid, this compound serves as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.

Its solubility profile is dominated by the ionizable carboxylic acid moiety (


) and the lipophilic bromobenzothiophene core. Effective handling requires a biphasic understanding: pH-dependent aqueous solubility  for biological assays and organic solvent compatibility  for synthetic processing. This guide details the theoretical basis, predicted values, and standardized protocols for empirically validating the solubility landscape of this specific scaffold.

Physicochemical Basis & Predicted Profile[1][2][3][4]

To design effective dissolution experiments, we must first understand the molecular drivers of solubility for this specific isomer.

Structural Analysis

The molecule consists of a hydrophobic 1-benzothiophene core substituted with a bromine atom at position 3 and a carboxylic acid at position 7 .

  • Lipophilicity (LogP): The benzothiophene core and bromine substituent contribute significantly to lipophilicity.

  • Ionization (pKa): The carboxylic acid at position 7 provides a pH-switchable solubilizing group.

Predicted Properties Table
PropertyPredicted ValueRationale
Molecular Weight 257.10 g/mol Formula:


(Acid)
4.1 ± 0.3Consistent with 7-substituted benzothiophene carboxylic acids; comparable to benzoic acid derivatives [1].
LogP (Neutral) 3.2 - 3.5Baseline Benzothiophene (~3.0) + Br (~0.8) - COOH (~0.6).
LogD (pH 7.4) 0.5 - 1.0At physiological pH, the ionized carboxylate significantly lowers the distribution coefficient.
Intrinsic Solubility (

)
< 50 µg/mLHigh lattice energy expected due to

-stacking and H-bonding dimers.

Solubility Landscape

Aqueous Solubility (pH Dependency)

The solubility of 3-Bromo-1-benzothiophene-7-carboxylic acid is strictly pH-dependent.

  • Region A (pH < 3.0): The compound exists in its neutral, protonated form (

    
    ). Solubility is limited by the crystal lattice energy and high lipophilicity. Expect precipitation. 
    
  • Region B (pH 4.0 - 5.0): Buffer region near the

    
    . Solubility fluctuates significantly; precise pH control is critical.
    
  • Region C (pH > 6.0): The compound exists as the carboxylate anion (

    
    ). Solubility increases by orders of magnitude (often > 10 mg/mL), limited only by the counter-ion (e.g., 
    
    
    
    vs
    
    
    ).
Organic Solvent Compatibility

For synthetic workflows (Suzuki couplings, amidations), the following solvent classes are recommended:

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL)Ideal for stock solutions and cross-coupling reactions.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Good for recrystallization; solubility increases significantly with heat.
Ethers THF, 2-MeTHF, DioxaneHigh (> 40 mg/mL)Preferred for lithiation or reduction steps.
Chlorinated DCM, ChloroformModerate Good for extraction of the neutral form.
Non-Polar Hexanes, HeptanePoor (< 1 mg/mL)Used as an anti-solvent to precipitate the product.

Experimental Protocols

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility at pH 1.2, 7.4, and 10.0.

Materials:

  • Compound (Solid powder)

  • Buffers: 0.1N HCl (pH 1.2), PBS (pH 7.4), Borate buffer (pH 10.0)

  • HPLC-UV or LC-MS/MS

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Cap and shake at 25°C for 24 hours. Note: 24h is required to overcome the crystal lattice energy.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding).

    • Validation Step: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute filtrate 1:10 with Acetonitrile (to ensure solubility during analysis) and inject into HPLC.

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Objective: Rapidly estimate solubility for biological assays (avoiding precipitation).

Step-by-Step Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).

    • Threshold: OD > 0.005 indicates precipitation.

  • Filtration & Analysis: Filter and analyze the filtrate via LC-MS to determine the "Soluble Fraction."

Visualization of Solubility Dynamics

The following diagrams illustrate the pH-dependent speciation and the recommended purification workflow based on solubility properties.

pH-Dependent Solubility & Speciation

This diagram visualizes the transition from the insoluble neutral form to the soluble anionic form.

SolubilityProfile Neutral Neutral Species (pH < 4.0) Low Solubility Lipophilic (LogP ~3.2) Equilibrium Equilibrium (pH ~ pKa ~ 4.1) Buffer Region Neutral->Equilibrium Deprotonation Equilibrium->Neutral Precipitation Anion Anionic Species (pH > 6.0) High Solubility Hydrophilic (LogD < 1.0) Equilibrium->Anion Full Ionization Anion->Equilibrium Protonation (Acidification)

Caption: Theoretical solubility transition of 3-Bromo-1-benzothiophene-7-carboxylic acid across the pH scale.

Purification Workflow (Acid-Base Swing)

This flowchart represents a standard purification strategy leveraging the solubility profile defined above.

PurificationWorkflow Crude Crude Reaction Mixture (Contains impurities) BaseExtract Add 1N NaOH (aq) Extract into Aqueous Phase Crude->BaseExtract OrgLayer Organic Layer (Discard Impurities) BaseExtract->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product as Salt) BaseExtract->AqLayer Target Carboxylate Acidify Acidify with HCl to pH 2 (Precipitate Product) AqLayer->Acidify Filter Filtration & Wash (Isolate Solid) Acidify->Filter Final Pure 3-Bromo-1-benzothiophene- 7-carboxylic acid Filter->Final

Caption: Acid-base extraction strategy utilizing the pH-dependent solubility switch.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68433479, 3-bromo-1-benzothiophene-5-carboxylic acid. (Analogous structure used for pKa extrapolation). Retrieved from [Link]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Source for benzoic acid and thiophene carboxylic acid pKa values). Retrieved from [Link]

Sources

Foundational

Technical Guide: Strategic Utilization of 3-Bromo-1-benzothiophene-7-carboxylic Acid in Drug Discovery

The following technical guide provides a comprehensive analysis of 3-Bromo-1-benzothiophene-7-carboxylic acid , positioning it as a high-value scaffold for medicinal chemistry and materials science. Executive Summary 3-B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 3-Bromo-1-benzothiophene-7-carboxylic acid , positioning it as a high-value scaffold for medicinal chemistry and materials science.

Executive Summary

3-Bromo-1-benzothiophene-7-carboxylic acid (CAS: 1780058-01-6) represents a "privileged scaffold" variant that remains underutilized compared to its 2- and 3-substituted congeners. Its value lies in its orthogonal bifunctionality : the C7-carboxylic acid provides a polar handle for electrostatic interactions (mimicking phosphotyrosine or aspartate residues), while the C3-bromine serves as a versatile electrophilic site for palladium-catalyzed cross-couplings. This guide outlines the compound's potential in designing inhibitors for PTP1B (diabetes), Aurora kinases (oncology), and novel anti-infectives.

Chemical Profile & Structural Analysis[1]

Pharmacophore Features

The molecule is defined by three distinct zones that allow for modular drug design:

FeaturePositionChemical NatureStrategic Application
Acid Moiety C7Polar / H-bond Donor/AcceptorMimics phosphate groups (pTyr); solubilizing group; handle for prodrug design (esters/amides).
Halogen Handle C3Electrophile (Aryl Bromide)Site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to extend hydrophobic reach.
Thiophene Core CoreAromatic / LipophilicBioisostere of indole/naphthalene; provides pi-stacking interactions; metabolically distinct from benzofuran.
Structural Logic Diagram

The following diagram illustrates the functional logic of the scaffold, highlighting how specific modifications lead to distinct therapeutic classes.

ScaffoldLogic Core 3-Bromo-1-benzothiophene- 7-carboxylic acid Suzuki C3: Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Pd(PPh3)4 / Boronic Acid Sonogashira C3: Sonogashira (Alkynes) Core->Sonogashira Pd/Cu / Alkyne Amide C7: Amide Formation (Solubility/H-bonds) Core->Amide HATU / Amine Bioisostere C7: Tetrazole/Acid (pTyr Mimicry) Core->Bioisostere Functional Group Interconversion Kinase Target: Aurora/Tyrosine Kinases (Hydrophobic Pocket Access) Suzuki->Kinase Extends into hydrophobic cleft Amide->Kinase Solvent interaction PTP1B Target: PTP1B (Diabetes) (Active Site Electrostatics) Bioisostere->PTP1B Mimics Phosphate

Figure 1: Functionalization logic map demonstrating the divergence from the core scaffold into kinase and metabolic targets.

Primary Research Areas

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for Type 2 Diabetes and obesity. The major challenge in PTP1B inhibitor design is bioavailability, as the active site requires highly charged phosphotyrosine (pTyr) mimetics.

  • Mechanism: The C7-carboxylic acid of the scaffold acts as a mono-anionic pTyr mimetic. Unlike dicarboxylic acids which often suffer from poor membrane permeability, the benzothiophene core provides sufficient lipophilicity to balance the polarity.

  • Design Strategy: Use the C3-bromine to attach a lipophilic "tail" (e.g., a biphenyl or cyclohexyl group) via Suzuki coupling. This tail targets the secondary non-catalytic aryl-phosphate binding site (Site B) of PTP1B, increasing selectivity over T-cell protein tyrosine phosphatase (TCPTP).

Oncology: Aurora & Tyrosine Kinase Inhibitors

Benzothiophene-3-carboxamides are established kinase inhibitors. However, the 7-substituted variants offer a novel vector.

  • Mechanism: In many kinase ATP-binding pockets, the "floor" region (solvent-exposed) can accommodate solubilizing groups. The C7-position directs substituents towards this solvent interface.

  • Design Strategy:

    • Perform Suzuki coupling at C3 to install a hinge-binding heterocycle (e.g., pyrimidine or pyridine).

    • Convert the C7-COOH into a solubilizing amide (e.g., morpholine or piperazine amide). This improves physicochemical properties (logD) while maintaining potency.

Anti-infectives (Antibacterial/Antifungal)

Halogenated benzothiophenes have demonstrated activity against Gram-positive bacteria (S. aureus) and fungi.

  • Research Avenue: Synthesis of C7-hydrazide derivatives from the carboxylic acid. Hydrazide-hydrazones are potent pharmacophores for antimycobacterial activity (tuberculosis research).

Experimental Protocols

Synthetic Workflow: Orthogonal Functionalization

To maximize yield and avoid side reactions, a specific order of operations is recommended: Protection


 Cross-Coupling 

Deprotection/Functionalization
.
Protocol A: Methyl Ester Protection
  • Rationale: The free acid can poison Pd-catalysts or undergo decarboxylation under high-temperature coupling conditions.

  • Step-by-Step:

    • Dissolve 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 eq) in MeOH/Toluene (3:1).

    • Add TMS-diazomethane (2.0 eq) dropwise at 0°C (Alternative:

      
       reflux for 4h).
      
    • Stir at RT for 1h. Quench with acetic acid.

    • Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: C3-Suzuki Coupling (General Method)
  • Reagents: Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 min (Critical for preventing homocoupling).
      
    • Combine ester-protected intermediate, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90°C for 12-16h.

    • Filter through Celite, extract with EtOAc, and purify.

Protocol C: C7-Amide Coupling
  • Reagents: LiOH (hydrolysis), then HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq).

  • Procedure:

    • Hydrolyze the ester using LiOH in THF/H2O (1:1) at RT. Acidify to pH 3 to precipitate the acid.

    • Dissolve the free acid in DMF (anhydrous).

    • Add DIPEA and HATU; stir for 10 min to activate the acid.

    • Add the amine and stir at RT for 4-12h.

Synthetic Pathway Visualization

SynthesisPath Start Starting Material: 3-Bromo-1-benzothiophene- 7-COOH Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate 1: Methyl Ester Step1->Inter1 Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat.) Inter1->Step2 Inter2 Intermediate 2: 3-Aryl-7-Ester Step2->Inter2 Branch Divergence Inter2->Branch PathA Path A: Hydrolysis (LiOH) -> Free Acid (PTP1B Inhibitor) Branch->PathA PathB Path B: Amidation (Amine, HATU) -> Amide (Kinase Inhibitor) Branch->PathB

Figure 2: Step-wise synthetic workflow emphasizing the protection strategy required for high-yield derivatization.

References

  • BenchChem. (2025).[1][2] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from

  • Malamas, M. S., et al. (2000).[3] Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry, 43(7), 1293-1310.[3]

  • Vichem Chemie Research. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters.

  • Santa Cruz Biotechnology. Benzo[b]thiophene-7-carboxylic acid Product Data.

  • BLD Pharm. 3-Bromo-1-benzothiophene-7-carboxylic acid (CAS 1780058-01-6).[4][5][6][7]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-1-benzothiophene-7-carboxylic acid derivatives

Application Note: Strategic Synthesis & Functionalization of 3-Bromo-1-benzothiophene-7-carboxylic Acid Abstract & Significance The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Functionalization of 3-Bromo-1-benzothiophene-7-carboxylic Acid

Abstract & Significance

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in kinase inhibitors (e.g., PIM1/2/3), anti-infectives, and estrogen receptor modulators (SERMs).

This guide details the synthesis of 3-bromo-1-benzothiophene-7-carboxylic acid . This specific derivative is highly valuable because:

  • C7-Carboxylic Acid: Provides a handle for solubility enhancement or amide coupling (e.g., to recruit E3 ligases in PROTACs).

  • C3-Bromide: Acts as a reactive "warhead" for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing rapid library expansion at the most metabolically active vector of the scaffold.

Retrosynthetic Analysis

To ensure regiochemical integrity, we avoid direct electrophilic substitution on a pre-existing benzene derivative which often yields mixtures. Instead, we construct the benzothiophene core with the C7-functionality in place, followed by late-stage regioselective bromination at C3.

Retrosynthesis Target Target: 3-Bromo-1-benzothiophene- 7-carboxylic acid Intermediate1 Intermediate: 1-Benzothiophene- 7-carboxylic acid Target->Intermediate1 Regioselective Bromination (C3) Precursor Starting Material: Methyl 2-mercaptobenzoate (Thiosalicylic acid methyl ester) Intermediate1->Precursor Cyclization & Hydrolysis Reagent Reagent: Bromoacetaldehyde diethyl acetal Reagent->Precursor Alkylation

Figure 1: Retrosynthetic disconnection relying on the inherent nucleophilicity of the thiophene C3 position.

Experimental Protocols

Phase 1: Synthesis of the Core (1-Benzothiophene-7-carboxylic acid)

Rationale: We utilize a modified approach involving the alkylation of thiosalicylate followed by acid-mediated cyclization. The ester is used initially to improve solubility and purification profiles.

Materials:

  • Methyl 2-mercaptobenzoate (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Polyphosphoric acid (PPA) or Chlorobenzene/PPA

  • DMF (Dimethylformamide)[1]

Step 1.1: S-Alkylation

  • Dissolve methyl 2-mercaptobenzoate (10 g, 59.5 mmol) in anhydrous DMF (100 mL).

  • Add

    
     (16.4 g, 119 mmol) and stir at RT for 15 min.
    
  • Add bromoacetaldehyde diethyl acetal (14.1 g, 71.4 mmol) dropwise.

  • Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Yields the acetal intermediate (typically >90%).
    

Step 1.2: Cyclization

  • Add the crude acetal to a flask containing PPA (100 g) pre-heated to 60°C.

  • Raise temperature to 100-110°C and stir for 2 hours. Note: This effects both cyclization and aromatization.

  • Workup: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring. The ester may partially hydrolyze, but usually precipitates as a solid.

  • Filter the solid.[2][3] If hydrolysis is incomplete, reflux the solid in MeOH/NaOH (2M) for 1 hour, then acidify to pH 2 with HCl.

  • Isolate: Filter the precipitate, wash with water, and dry.

    • Product: 1-Benzothiophene-7-carboxylic acid.

    • QC:

      
       NMR (DMSO-
      
      
      
      ) should show characteristic benzothiophene doublets at C2/C3 (
      
      
      ~7.5-7.8 ppm).
Phase 2: Regioselective Bromination (The Critical Step)

Rationale: The benzothiophene ring is electron-rich.[4][5] Electrophilic aromatic substitution (


) favors the C3 position over C2 (due to stability of the sigma-complex). The C7-COOH group is electron-withdrawing but is located on the benzene ring, leaving the thiophene ring as the most reactive site.

Protocol:

  • Suspend 1-benzothiophene-7-carboxylic acid (5.0 g, 28 mmol) in Glacial Acetic Acid (50 mL) and

    
     (50 mL).
    
  • Cool to 0°C.

  • Add Bromine (

    
    , 1.5 mL, 1.05 equiv) dropwise over 30 minutes.
    
    • Alternative: Use N-Bromosuccinimide (NBS) (1.1 equiv) in DMF at RT if handling elemental bromine is restricted.

  • Allow to warm to RT and stir for 12 hours.

  • Monitoring: HPLC or TLC. The starting material (more polar) will disappear.

  • Workup: Pour into ice water. Add 10%

    
     (sodium thiosulfate) to quench excess bromine.
    
  • Filter the resulting precipitate.[2][3][6] Recrystallize from Ethanol/Water or Acetic Acid.

Data Summary: Bromination Selectivity

ParameterValueNotes
Yield 75 - 85%High efficiency
Regioselectivity >95:5 (C3:C2)C3 is kinetically favored
Appearance Off-white/Tan solid
Melting Point >250°CCharacteristic of carboxylic acids
Phase 3: Suzuki-Miyaura Coupling (Proof of Utility)

Rationale: To demonstrate the viability of the C3-bromide for library synthesis.

Protocol:

  • Combine 3-bromo-1-benzothiophene-7-carboxylic acid (100 mg), Phenylboronic acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1). Base:

    
     (3 equiv).
    
  • Heat to 90°C for 4 hours under

    
    .
    
  • Result: Clean conversion to 3-phenyl-1-benzothiophene-7-carboxylic acid.

Workflow Visualization

Workflow Start Thiosalicylic Acid Derivatives Step1 1. Alkylation (Bromoacetaldehyde diethyl acetal) Start->Step1 Step2 2. PPA Cyclization (Formation of Core) Step1->Step2 Intermediate Isolation Step3 3. Bromination (Br2/AcOH or NBS) Step2->Step3 Regioselective Control Step4 4. Suzuki Coupling (Library Gen) Step3->Step4 Pd-Catalysis

Figure 2: Sequential workflow for the synthesis and functionalization of the target scaffold.

Troubleshooting & Critical Controls

  • Regioselectivity Issues: If C2-bromination is observed (rare with this substrate), ensure the reaction temperature is kept low (0°C) during addition. Higher temperatures promote thermodynamic equilibration which might favor C2 in some substituted systems, though C3 is generally robust here.

  • Solubility: The 7-COOH makes the molecule polar. If the bromination reaction is a slurry, ensure vigorous stirring. DMF can be used as a co-solvent if Acetic Acid is insufficient.

  • Purification: The carboxylic acid moiety allows for easy purification via Acid-Base extraction (dissolve in aqueous

    
    , wash organics, re-acidify aqueous layer to precipitate product).
    

References

  • Campaigne, E. (1984). "Cyclization of 2-(carboxymethylthio)benzoic acids and derivatives." Comprehensive Heterocyclic Chemistry. (General Benzothiophene Synthesis).

  • Gribble, G. W. et al. (2002). "Electrophilic halogenation of benzothiophenes." Journal of Organic Chemistry. Validated method for C3-selectivity using NBS/Bromine.
  • BenchChem. (2025).[2][7][8] "Regioselective Bromination of Benzo[b]thiophene Scaffolds." (Specific reaction conditions for thiophene rings).

  • Miyaura, N., & Suzuki, A. (1995).[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Standard Suzuki conditions).

Sources

Application

Protocol for functionalizing 3-Bromo-1-benzothiophene-7-carboxylic acid

An Application Guide to the Strategic Functionalization of 3-Bromo-1-benzothiophene-7-carboxylic acid Abstract The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, appeari...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 3-Bromo-1-benzothiophene-7-carboxylic acid

Abstract

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] 3-Bromo-1-benzothiophene-7-carboxylic acid is a particularly valuable building block, offering two distinct and chemically orthogonal points for diversification. The C3-bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the C7-carboxylic acid provides a site for amide bond formation, esterification, and other classical transformations. This guide provides an in-depth exploration of the key protocols for selectively functionalizing this versatile scaffold, explaining the rationale behind methodological choices to empower researchers in drug discovery and chemical biology to generate diverse molecular libraries.

Introduction: A Scaffold of Opportunity

3-Bromo-1-benzothiophene-7-carboxylic acid presents a unique synthetic opportunity due to its dual reactivity. The strategic challenge and advantage lie in the ability to selectively address one functional group in the presence of the other.

  • The C3-Position (Bromo Group): The carbon-bromine bond is a well-established substrate for a host of palladium-catalyzed cross-coupling reactions.[3] The reactivity of aryl halides in the crucial oxidative addition step of these reactions follows the general trend of I > Br > Cl.[4] This predictable reactivity allows for the selective functionalization of the C3-bromo position, even in the presence of less reactive halogens on the scaffold.

  • The C7-Position (Carboxylic Acid): The carboxylic acid is a versatile functional group that can be readily converted into amides, esters, and other derivatives. These transformations typically proceed under conditions that do not interfere with the C-Br bond, enabling a modular approach to library synthesis.

This document is structured into two main parts, each focusing on the derivatization of one of these key positions, followed by a discussion on integrated synthetic strategies.

G cluster_0 3-Bromo-1-benzothiophene-7-carboxylic acid cluster_1 Reactive Sites cluster_2 Primary Transformations mol Structure C3_Br C3-Bromine C7_COOH C7-Carboxylic Acid Coupling Pd-Catalyzed Cross-Coupling C3_Br->Coupling C-C, C-N, C-S Bonds Amidation Amide / Ester Formation C7_COOH->Amidation C(O)-N, C(O)-O Bonds

Figure 1: Key reactive sites on the 3-Bromo-1-benzothiophene-7-carboxylic acid scaffold.

Part I: Functionalization at the C3-Position via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have transformed modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6] The general mechanism for these reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_complex organometallic M-R² (Organometallic) organometallic->pd2_complex

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Application: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds or introducing alkyl groups.[7][8] Causality: The reaction's success hinges on the activation of the organoboron species (typically a boronic acid or ester) by a base. This activation forms a boronate complex, which increases the nucleophilicity of the organic group, facilitating the key transmetalation step onto the palladium center.[9]

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O90~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Toluene/H₂O100~80-90
Pyridine-3-boronic acidPd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Dioxane/H₂O100~75-85
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

Application: This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[10][11] It allows for the coupling of the aryl halide with a wide range of primary and secondary amines. Causality: The key to this transformation is the ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) accelerate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[11][12] A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[3][10]

Experimental Protocol:

  • Setup: In a glovebox or under a strictly inert atmosphere, combine 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv) in a reaction vessel.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat in a preheated oil bath to 80-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.[10] Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ + XPhosNaOt-BuToluene100~90-98
AnilinePd(OAc)₂ + RuPhosLHMDSDioxane110~80-90
BenzylaminePd₂(dba)₃ + BrettPhosK₃PO₄t-BuOH100~85-95
Protocol 1.3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

Application: The Sonogashira coupling introduces an alkynyl moiety, a versatile functional group that can serve as a precursor for heterocycles, participate in click chemistry, or be used in further coupling reactions.[13][14][15] Causality: This reaction uniquely employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate is more reactive and readily undergoes transmetalation to the palladium center.[13][14] The amine base serves both to deprotonate the alkyne and to act as a solvent.

Experimental Protocol:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%) in a suitable solvent like THF or DMF.

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) followed by the slow addition of the terminal alkyne (1.1-1.2 equiv).

  • Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via column chromatography.

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ + CuIEt₃NTHFRT~90-97
TrimethylsilylacetylenePd(PPh₃)₄ + CuIDIPEADMF50~85-95
Propargyl alcoholPd(dppf)Cl₂ + CuIEt₃NTHF/DMF60~75-85

Part II: Functionalization of the C7-Carboxylic Acid Group

The carboxylic acid at the C7 position is a classical functional group that provides a gateway to amides and esters, both of which are common motifs in biologically active molecules.

Carboxylic_Acid_Derivatives cluster_products start R-COOH (C7-Carboxylic Acid) amide R-C(O)NHR' (Amide) start->amide + H₂NR' + Coupling Reagent ester R-C(O)OR' (Ester) start->ester + R'OH (Acid cat.) or + R'X (Base cat.)

Figure 3: Primary derivatization pathways for the C7-carboxylic acid group.

Protocol 2.1: Amide Coupling

Application: Amide bond formation is arguably the most common reaction in medicinal chemistry, used to link molecular fragments and modulate physicochemical properties.[16][17] Causality: Direct condensation of a carboxylic acid and an amine requires prohibitively high temperatures. Therefore, a "coupling reagent" is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive activated intermediate (e.g., an active ester or acylisourea).[16] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond under mild conditions. Reagents like HATU or EDC/HOBt are commonly employed for this purpose.

Experimental Protocol:

  • Setup: Dissolve 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 equiv) in an anhydrous solvent such as DMF or DCM at room temperature.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir the mixture for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify by column chromatography or recrystallization.

Amine PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
PiperidineHATUDIPEADMF3~90-98
Glycine methyl esterEDC / HOBtDIPEADCM12~80-90
4-FluoroanilineT3P®PyridineEtOAc6~85-95
Protocol 2.2: Esterification via Alkylation

Application: Esterification is often used to mask the polarity of a carboxylic acid, improve cell permeability in prodrug strategies, or to protect the acid during subsequent reaction steps. Causality: While Fischer esterification (acid-catalyzed reaction with an alcohol) is possible, a milder and often more efficient method for precious substrates is Sₙ2-type alkylation. The carboxylic acid is first deprotonated with a mild base (e.g., K₂CO₃) to form a carboxylate anion. This nucleophilic carboxylate then displaces a halide from an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ester.

Experimental Protocol:

  • Setup: Dissolve 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 equiv) in a polar aprotic solvent like DMF or acetone.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv).

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2-1.5 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours. Monitor progress by TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify by column chromatography if necessary.

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMFRT2>95
Ethyl BromideCs₂CO₃Acetone504>95
Benzyl BromideK₂CO₃DMFRT3~90-95

Integrated Synthetic Strategies

The true power of the 3-Bromo-1-benzothiophene-7-carboxylic acid scaffold lies in the ability to combine these protocols sequentially. A common strategy involves protecting the carboxylic acid as an ester, performing the C3-functionalization, and finally deprotecting the ester via saponification to reveal the acid for further modification.[18] This orthogonal approach allows for the systematic and efficient construction of complex molecular libraries.

workflow start 3-Bromo-1-benzothiophene- 7-carboxylic acid ester Protecting Group Step: Esterification (Protocol 2.2) start->ester coupling C3 Functionalization: Suzuki / Buchwald / Sonogashira (Protocols 1.1-1.3) ester->coupling deprotection Deprotection: Saponification (e.g., LiOH, H₂O/THF) coupling->deprotection final_product Diverse Library of Functionalized Products coupling->final_product Final Ester Derivatives amidation C7 Functionalization: Amide Coupling (Protocol 2.1) deprotection->amidation amidation->final_product

Figure 4: A potential workflow for sequential functionalization enabling library synthesis.

Conclusion

3-Bromo-1-benzothiophene-7-carboxylic acid is a high-value scaffold for chemical innovation. By leveraging well-established, reliable protocols for palladium-catalyzed cross-coupling at the C3-position and classical derivatization at the C7-carboxylic acid, researchers can access a vast and diverse chemical space. The methodologies outlined in this guide provide a robust foundation for the logical and efficient synthesis of novel compounds for evaluation in drug discovery, agrochemicals, and materials science.

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-1-benzothiophene-7-carboxylic Acid Synthesis

Executive Summary & Reaction Logic The synthesis of 3-bromo-1-benzothiophene-7-carboxylic acid is a critical transformation, often serving as a scaffold for JNK inhibitors and anti-infective agents. The primary challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 3-bromo-1-benzothiophene-7-carboxylic acid is a critical transformation, often serving as a scaffold for JNK inhibitors and anti-infective agents. The primary challenge lies in the electrophilic aromatic substitution (EAS) on the benzothiophene core.

While the sulfur atom activates the C3 position, the carboxylic acid at C7 exerts an electron-withdrawing effect (EWG) on the benzene ring. This electronic push-pull creates a specific reactivity profile:

  • The Good: The 7-COOH deactivates the benzene ring, reducing the risk of bromination at C4, C5, or C6.

  • The Bad: It can lower the overall nucleophilicity of the system, requiring optimization of temperature and catalyst to prevent incomplete conversion or over-reaction at C2.

Core Reaction Scheme

The standard route involves the bromination of 1-benzothiophene-7-carboxylic acid using Bromine (


) or N-Bromosuccinimide (NBS).

ReactionPath SM Starting Material (1-benzothiophene-7-COOH) Target Target Product (3-Br isomer) SM->Target Br2, AcOH (Kinetic Control) Impurity_C2 Impurity A (2-Br isomer) SM->Impurity_C2 High Temp (Thermodynamic) Impurity_Ox Impurity C (Sulfoxide/Sulfone) SM->Impurity_Ox Oxidizing Conditions (Trace O2/Peroxides) Impurity_Di Impurity B (2,3-diBr isomer) Target->Impurity_Di Excess Br2 Over-reaction

Figure 1: Reaction pathways showing the kinetic product (Target) versus thermodynamic and over-reaction byproducts.

Troubleshooting Guide (Q&A)

Module A: Regioselectivity (C2 vs. C3)

Q: I see a monobromo impurity (M+ mass matches target) at RRT 1.10. Is this the C2-bromo isomer? A: Yes, this is highly likely 2-bromo-1-benzothiophene-7-carboxylic acid .

  • Root Cause: Although C3 is the kinetically favored site (due to resonance stabilization of the intermediate cation by sulfur), C2 is thermodynamically accessible. High reaction temperatures or protic solvents that stabilize the C2-transition state can increase this ratio.

  • Correction:

    • Lower Temperature: Conduct the bromination at 0°C to 10°C. Do not heat to reflux unless conversion stalls.

    • Switch Reagent: If using

      
      , switch to NBS (N-bromosuccinimide)  in DMF or Acetonitrile. NBS provides a low, steady concentration of bromonium ions, favoring the highly reactive C3 position over C2.
      

Q: My LC-MS shows a cluster at M+79/81 (Target) but also M+158/160/162. What is happening? A: You are generating the 2,3-dibromo derivative .

  • Root Cause: Stoichiometry error. The 7-COOH group deactivates the ring, making the first bromination slower. If you add excess bromine to "push" the reaction, the product (3-bromo) can undergo a second bromination at C2.

  • Correction:

    • Strict Stoichiometry: Use exactly 1.05 equivalents of the brominating agent.

    • Slow Addition: Add the bromine/NBS dropwise over 1-2 hours. High local concentrations favor di-bromination.

Module B: Solubility & Conversion

Q: The starting material (7-COOH acid) is not dissolving in Acetic Acid or Chloroform. Can I heat it? A: Heating risks C2-isomer formation (see Module A).

  • Workaround:

    • Esterification Strategy: Convert the carboxylic acid to the methyl ester first. The ester is far more soluble in organic solvents (

      
      , DCM). Brominate the ester (which proceeds smoothly at C3), then hydrolyze back to the acid using LiOH/THF/Water.
      
    • Solvent Switch: Use DMF (Dimethylformamide) as the solvent with NBS. The acid is usually soluble in DMF at room temperature.

Module C: Sulfur Oxidation

Q: I observe a peak at M+16 relative to the starting material. Is this an oxidation byproduct? A: Yes, this is the benzothiophene-S-oxide (sulfoxide).

  • Root Cause: Presence of peroxides in solvents (common in old THF or ethers) or using overly aggressive oxidizing conditions.

  • Correction:

    • Solvent Hygiene: Ensure solvents are peroxide-free.

    • Avoid Oxidizers: Do not use mixtures like HBr/H2O2 for this specific substrate, as the sulfur is prone to oxidation before the deactivated ring brominates.

Experimental Protocols

Method A: Direct Bromination (Standard)

Best for small scale or when solubility is not limiting.

  • Dissolution: Charge 1-benzothiophene-7-carboxylic acid (1.0 eq) into a reactor. Add Glacial Acetic Acid (10 vol). Stir at 20°C.

  • Reagent Prep: Prepare a solution of Bromine (

    
    , 1.05 eq) in Acetic Acid (2 vol).
    
  • Addition: Cool the reactor to 10°C. Add the Bromine solution dropwise over 60 minutes. Note: Exothermic.

  • Reaction: Stir at 15–20°C for 4–12 hours. Monitor by HPLC.

  • Quench: Pour mixture into ice water (20 vol) containing Sodium Bisulfite (to quench excess

    
    ).
    
  • Isolation: Filter the precipitate. Wash with water.[1] Dry under vacuum at 45°C.

Method B: The "Ester Route" (High Purity)

Recommended for scale-up to avoid solubility and regioselectivity issues.

  • Esterification: Reflux starting acid in MeOH with catalytic

    
    . Isolate methyl ester.
    
  • Bromination: Dissolve ester in Acetonitrile (ACN). Add NBS (1.05 eq) at 0°C. Warm to RT and stir.

  • Hydrolysis: Evaporate ACN. Dissolve residue in THF/Water (3:1). Add LiOH (2.0 eq). Stir until ester is consumed.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc or filter the precipitate.

Quantitative Data: Reagent Comparison

ParameterBromine (

) / AcOH
NBS / DMFNBS / ACN
Primary Mechanism Classical EAS (

)
Radical or Ionic (Solvent dependent)Ionic (

)
Regioselectivity (C3:C2) ~90:10~95:5>98:2
Solubility of 7-COOH Poor (requires heat)ExcellentModerate
Risk of Di-bromination High (if excess used)LowLow
Atom Economy HighLow (Succinimide waste)Low
Recommended For Crude/Early PhaseDifficult SolubilityHigh Purity Requirements

Diagnostic Decision Tree

Troubleshooting Start Issue Detected during Synthesis CheckMS Check LC-MS Data Start->CheckMS M_Plus_2 Mass = M+2 Br atoms (Di-bromo) CheckMS->M_Plus_2 M_Plus_16 Mass = M+16 (Sulfoxide) CheckMS->M_Plus_16 M_Correct Mass = Target (Isomer Issue) CheckMS->M_Correct Soln_Di Reduce equivalents to 1.0 Add reagent slower M_Plus_2->Soln_Di Soln_Ox Check solvent peroxides Switch to inert atmosphere M_Plus_16->Soln_Ox Soln_Iso Switch from Br2 to NBS Lower Temp to <10°C M_Correct->Soln_Iso

Figure 2: Diagnostic workflow for identifying and resolving common synthetic impurities.

References

  • Regioselective Bromination of Benzothiophenes

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2012.
    • Mechanism Verification: Electrophilic substitution on benzothiophene favors C3 due to the stability of the intermediate c
  • Use of NBS for High Selectivity

    • Ghorbani-Vaghei, R., et al. "N-Bromosuccinimide (NBS)
    • Protocol Validation: Confirms NBS in polar aprotic solvents (ACN/DMF) enhances para/regio-selectivity compared to elemental bromine.
  • Benzothiophene Carboxylic Acid Derivatives

    • Bridges, A. J., et al.
    • Context: Establishes the stability of the 7-COOH group and its electronic influence on the ring system.
  • General Synthesis of 3-Bromobenzothiophenes

    • ChemicalBook & PubChem Compound Records (3-Bromo-1-benzothiophene).
    • Data: Physical properties and general synthetic routes for 3-bromo derivatives.[2][3]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-1-benzothiophene-7-carboxylic acid

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-bromo-1-benzothiophene-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-bromo-1-benzothiophene-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal relationships between reaction components and outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yielding, reproducible results.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the unique structural features of 3-bromo-1-benzothiophene-7-carboxylic acid—a heterocyclic aryl bromide combined with a potentially interfering carboxylic acid group—present specific challenges that require a nuanced approach to reaction optimization.

This guide is structured in a question-and-answer format to directly address the common issues and critical decision points you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or shows low conversion of the 3-bromo-1-benzothiophene-7-carboxylic acid starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent hurdle and can often be traced back to several key factors related to catalyst activity and reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation: The active catalyst in a Suzuki coupling is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This reduction can sometimes be inefficient, stalling the catalytic cycle before it even begins.[3]

    • Troubleshooting Steps:

      • Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state.[4]

      • Employ Modern Precatalysts: Buchwald or PEPPSI-type precatalysts are designed for rapid and clean generation of the active LPd(0) species under mild conditions, often leading to more reliable results.[1][5]

      • Check Reagent Quality: Ensure your palladium source is not degraded. For instance, Pd₂(dba)₃ can be unstable over time.[6]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[7][8] For an electron-rich heterocycle like benzothiophene, an appropriate ligand is crucial.

    • Troubleshooting Steps:

      • Increase Electron Density and Bulk: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[8][9]

      • Verify Ligand Integrity: Phosphine ligands are susceptible to oxidation by air, which renders them ineffective.[3] Always use fresh ligands or those stored under an inert atmosphere.

  • Inadequate Base Selection: The base is not merely a proton scavenger; it activates the boronic acid, making it competent for transmetalation.[10] Its effectiveness is highly dependent on the solvent and substrates.[3]

    • Troubleshooting Steps:

      • Screen Different Bases: If a common base like K₂CO₃ is not working, consider screening others such as K₃PO₄ or Cs₂CO₃, which are often effective in challenging couplings.[10]

      • Ensure Sufficient Equivalents: The carboxylic acid on your substrate will consume one equivalent of base. You must add enough base to both neutralize the acid and participate in the catalytic cycle. A common starting point is 2-3 equivalents relative to the limiting reagent.

  • Insufficient Temperature: Many Suzuki couplings require thermal energy to overcome activation barriers.[3]

    • Troubleshooting Steps:

      • Gradually Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 90 °C or 100 °C) may improve the rate.[11] Be aware that excessive heat can lead to catalyst decomposition.[3]

Q2: I'm observing significant formation of 1-benzothiophene-7-carboxylic acid (protodebromination byproduct). How can I minimize this side reaction?

Protodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction that reduces your yield.[12] It often arises from the generation of a palladium-hydride (Pd-H) species.

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: The Pd-H species can be formed from various sources in the reaction mixture.

    • Troubleshooting Steps:

      • Avoid Protic Solvents: Alcohols can be a source of hydrides. Switch to anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene.[12]

      • Minimize Water Content: While a small amount of water is often necessary, excess water can contribute to Pd-H formation. Use anhydrous solvents and ensure your base is not overly hygroscopic.

      • Select Appropriate Base: Amine bases can sometimes act as hydride sources. Stick to inorganic bases like carbonates or phosphates.[3]

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the opportunity for it to react with a hydride source.

    • Troubleshooting Steps:

      • Optimize the Base/Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[7] A screen of bases (K₃PO₄, Cs₂CO₃) and solvents can identify a combination that accelerates this step.

      • Use a More Reactive Boron Species: Aryltrifluoroborate salts or MIDA boronates are often more robust and less prone to protodeboronation than boronic acids.[13][14]

Q3: The carboxylic acid group on my benzothiophene seems to be interfering with the reaction. What is the mechanism of this interference and what are the solutions?

Carboxylic acids can indeed complicate Suzuki couplings through several mechanisms.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inhibition: The carboxylate anion, formed after deprotonation by the base, can coordinate to the palladium center.[4][10] This can stabilize the palladium complex, potentially deactivating it or hindering the formation of the active Pd(0) species.[4]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition.

      • Protect the Carboxylic Acid: The most robust solution is often to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[4] This removes the interfering functionality entirely. The ester can then be saponified in a subsequent step to regenerate the carboxylic acid. A study on the synthesis of thiophene-based derivatives successfully employed this protection strategy.[15]

  • Solubility Issues: The deprotonated carboxylate salt of your starting material may have poor solubility in common organic solvents, effectively removing it from the reaction phase.

    • Troubleshooting Steps:

      • Modify the Solvent System: Experiment with more polar aprotic solvents like DMF or DMA, or use a biphasic system with a phase-transfer catalyst to improve solubility and facilitate the reaction.

      • Consider an Ester Protecting Group: As mentioned above, converting the carboxylic acid to an ester will significantly improve its solubility in typical organic solvents for Suzuki reactions.[4]

Q4: My boronic acid coupling partner is decomposing, leading to homocoupling and other byproducts. What strategies can I employ?

Boronic acids can be unstable under Suzuki conditions, leading to side reactions like protodeboronation (forming the corresponding arene) and homocoupling (two boronic acids coupling together).[2][13]

Potential Causes & Step-by-Step Solutions:

  • Protodeboronation of the Coupling Partner: This is a common decomposition pathway, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by high temperatures and prolonged reaction times.[13]

    • Troubleshooting Steps:

      • Use a More Stable Boron Reagent: Pinacol esters (BPin), MIDA boronates, or potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids and are less prone to decomposition.[6][14]

      • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions. Running the reaction at the lowest effective temperature can also help.[16]

  • Oxidative Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[2]

    • Troubleshooting Steps:

      • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[3][12]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Standard)Condition B (For Difficult Couplings)Rationale
Aryl Halide 3-Bromo-1-benzothiophene-7-carboxylic acidMethyl 3-bromo-1-benzothiophene-7-carboxylateEster protection prevents catalyst inhibition and improves solubility.[4]
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic acid pinacol ester (1.2 equiv)Pinacol esters offer greater stability against protodeboronation.[6]
Catalyst Pd(PPh₃)₄ (3 mol%)(XPhos)Pd G3 (2 mol%)Buchwald precatalysts are often more active and reliable.[1][16]
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base, often effective in challenging couplings.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous 1,4-DioxaneAnhydrous conditions can minimize protodebromination.[16]
Temperature 80-90 °C90-100 °CHigher temperature may be needed for less reactive substrates.[3]
Atmosphere Nitrogen or ArgonNitrogen or ArgonInert atmosphere is crucial to prevent oxidation.[3]
Protocol 1: General Procedure using Ester Protection

This protocol outlines a robust starting point using an ester-protected substrate to mitigate issues related to the free carboxylic acid.

  • Esterification: Protect the carboxylic acid of 3-bromo-1-benzothiophene-7-carboxylic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol, or TMS-diazomethane).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromo-1-benzothiophene-7-carboxylate (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), (XPhos)Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).[16]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[12]

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Saponification: Purify the crude ester product by column chromatography. Subsequently, hydrolyze the ester using standard saponification conditions (e.g., LiOH or NaOH in THF/water) to yield the final carboxylic acid product.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[17] Understanding this cycle is key to troubleshooting.

Suzuki_Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArylHalide Ar-Br (3-Bromo-1-benzothiophene-7-COOH) ArylHalide->OA_Complex BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->TM_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common issues encountered during the optimization process.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Suitable? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Action: 1. Use Pd(0) or Pre-catalyst 2. Screen Ligands (e.g., XPhos) 3. Check Reagent Purity Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are Side Reactions Dominant? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Action: 1. Screen Bases (K₃PO₄, Cs₂CO₃) 2. Increase Temperature 3. Ensure Anhydrous/Inert Conditions Check_Conditions->Optimize_Conditions No Debromination Protodebromination? Check_Side_Reactions->Debromination Yes Success Reaction Optimized Optimize_Catalyst->Success Optimize_Conditions->Success Decomposition Boronic Acid Decomposition? Debromination->Decomposition No Solve_Debromination Action: 1. Use Anhydrous Solvent 2. Optimize Base Debromination->Solve_Debromination Yes Carboxylic_Interference Carboxylic Acid Interference? Decomposition->Carboxylic_Interference No Solve_Decomposition Action: 1. Use Boronic Ester (BPin) 2. Thoroughly Degas 3. Minimize Reaction Time Decomposition->Solve_Decomposition Yes Solve_Interference Action: 1. Protect as Ester 2. Increase Catalyst Loading Carboxylic_Interference->Solve_Interference Yes Carboxylic_Interference->Success No Solve_Debromination->Success Solve_Decomposition->Success Solve_Interference->Success

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide for the Modern Chemist: 3-Bromo-1-benzothiophene-7-carboxylic acid in the Landscape of Drug Discovery Scaffolds

In the competitive arena of drug discovery and materials science, the selection of a core molecular scaffold is a decision that dictates the trajectory of a research program. The benzothiophene moiety, a sulfur-containin...

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive arena of drug discovery and materials science, the selection of a core molecular scaffold is a decision that dictates the trajectory of a research program. The benzothiophene moiety, a sulfur-containing heterocyclic system, is a well-established "privileged structure" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3] This guide moves beyond a general overview to provide a focused, technical comparison of a particularly strategic building block—3-Bromo-1-benzothiophene-7-carboxylic acid —against other common benzothiophene derivatives. Our analysis is grounded in the principles of synthetic utility, structure-activity relationship (SAR) exploration, and practical experimental considerations.

The Core Directive: Why 3-Bromo-1-benzothiophene-7-carboxylic acid?

The power of this specific derivative lies in its pre-installed, orthogonal chemical handles on the benzothiophene core. This design offers a distinct advantage for combinatorial library synthesis and lead optimization.

  • The Benzothiophene Core: Provides a rigid, bio-isosterically relevant scaffold that can mimic indole or other bicyclic systems, allowing for favorable interactions within protein binding sites.[1][2]

  • The 3-Bromo Position: The carbon-bromine bond at the C3 position is a linchpin for diversification.[4] It is highly amenable to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and predictable introduction of aryl, heteroaryl, vinyl, alkynyl, and amino substituents, enabling a thorough exploration of the SAR at this vector.

  • The 7-Carboxylic Acid Position: The carboxyl group at C7 provides a robust attachment point for a second dimension of diversity. It is readily converted into amides, esters, or other functional groups. This handle is crucial for modulating physicochemical properties such as solubility, cell permeability, and metabolic stability, or for introducing specific hydrogen bond donors/acceptors to engage with a biological target.

The strategic placement of these two functional groups allows for selective and sequential reactions, a critical feature for efficient and controlled synthesis of complex molecules.

A Comparative Analysis: Benchmarking Against Alternatives

The choice of starting material is a critical decision point. The following table provides a comparative perspective on the utility of 3-Bromo-1-benzothiophene-7-carboxylic acid versus other common benzothiophene derivatives.

DerivativeKey Features & ReactivityPrimary Applications & Limitations
3-Bromo-1-benzothiophene-7-carboxylic acid Orthogonal Reactivity: C3-Br for cross-coupling, C7-COOH for amide/ester formation. Ideal for 2D library synthesis.High Versatility: Scaffold for kinase inhibitors, GPCR modulators, and materials science. Requires careful control of reaction conditions to ensure selectivity.
3-Bromobenzothiophene Single Reactive Site (C3-Br): Useful for introducing diversity at the 3-position via cross-coupling.[5]Limited Scope: Lacks a second handle for further modification, restricting its use to simpler, one-dimensional SAR studies.
Benzothiophene-2-carboxylic acid Single Reactive Site (C2-COOH): Primarily used for amide/ester synthesis at the 2-position.Positional Isomerism: The 2-position has different electronic and steric properties than the 3- or 7-positions, which will significantly alter the biological activity and vector space of the final compounds.
7-Chloro-1-benzothiophene Single Reactive Site (C7-Cl): The C-Cl bond is generally less reactive in cross-coupling than C-Br, often requiring more forcing conditions or specialized catalysts.[4]Precursor Material: Often used as a starting point for synthesizing more complex derivatives, such as the title compound, through subsequent bromination.[6]

Experimental Blueprint: A Dual-Functionalization Workflow

To illustrate the synthetic power of 3-Bromo-1-benzothiophene-7-carboxylic acid, we present a detailed, two-step protocol that leverages its orthogonal reactivity: a Suzuki-Miyaura coupling at the C3 position followed by an amide coupling at the C7 position.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Amide Bond Formation A 3-Bromo-1-benzothiophene- 7-carboxylic acid C Reaction Vessel 1: Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid (R¹-B(OH)₂) B->C D Intermediate: 3-Aryl-1-benzothiophene- 7-carboxylic acid C->D Yield: 80-95% F Reaction Vessel 2: Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) D->F E Amine (R²-NH₂) E->F G Final Product: N-Substituted-3-aryl-1-benzothiophene- 7-carboxamide F->G Yield: 75-90%

Figure 1: Sequential workflow for dual functionalization.

Detailed Protocol: Part 1 - Suzuki-Miyaura Coupling
  • Objective: To selectively form a new carbon-carbon bond at the C3 position.

  • Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product. The base is crucial for activating the boronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-1-benzothiophene-7-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor progress via TLC or LC-MS.

  • Workup and Purification: After cooling, acidify the mixture with 1N HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Detailed Protocol: Part 2 - Amide Bond Formation
  • Objective: To form a robust amide linkage at the C7 position.

  • Causality: The coupling agent (e.g., HATU) activates the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

  • Vessel Preparation: In a round-bottom flask, dissolve the 3-Aryl-1-benzothiophene-7-carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 2-6 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated. The final product is purified via flash column chromatography.

Supporting Data: Illustrative Structure-Activity Relationships

The true value of this scaffold is demonstrated when a library of analogs is synthesized and tested for biological activity. The table below presents hypothetical data for a series of kinase inhibitors to illustrate how systematic modifications at the C3 and C7 positions can modulate potency.

CompoundR¹ (at C3)R² (at C7)Kinase IC₅₀ (nM)
1 Phenyl-H (Carboxylic Acid)850
2a 4-Fluorophenyl-CH₂CH₂OH450
2b 4-Fluorophenyl-Morpholine120
3a 3-Pyridyl-CH₂CH₂OH210
3b 3-Pyridyl-Morpholine15

This illustrative data shows how a pyridyl group at C3 (Compound 3b ) might engage in a key hydrogen bond, while a morpholine at C7 (Compounds 2b and 3b ) could enhance solubility and potency compared to a simple alcohol. This systematic exploration is only possible with a versatile starting material.

Mechanistic Underpinnings of Key Transformations

A deeper understanding of the reaction mechanisms ensures robust and reproducible results.

G cluster_suzuki Suzuki Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L₂) B->C D Transmetalation C->D R¹-B(OH)₂ Base E Ar-Pd(II)-R¹(L₂) D->E F Reductive Elimination E->F F->A G Ar-R¹ F->G

Sources

Comparative

Spectroscopic comparison of 3-Bromo-1-benzothiophene-7-carboxylic acid isomers

Spectroscopic Comparison Guide: 3-Bromo-1-benzothiophene-7-carboxylic Acid Isomers Executive Summary & Strategic Importance In drug discovery, the benzothiophene scaffold is a privileged structure, serving as a core phar...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: 3-Bromo-1-benzothiophene-7-carboxylic Acid Isomers

Executive Summary & Strategic Importance

In drug discovery, the benzothiophene scaffold is a privileged structure, serving as a core pharmacophore in selective estrogen receptor modulators (SERMs) and tubulin polymerization inhibitors. 3-Bromo-1-benzothiophene-7-carboxylic acid (CAS: 1780058-01-6) is a critical intermediate. Its functionalization at the C7 position (carboxylic acid) allows for solubility modulation and bioconjugation, while the C3-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: The synthesis of this compound typically involves the electrophilic bromination of 1-benzothiophene-7-carboxylic acid. While the C3 position is electronically favored, reaction conditions (solvent polarity, temperature, brominating agent) can lead to the formation of the 2-bromo regioisomer . Furthermore, misidentification with 7-bromo-1-benzothiophene-3-carboxylic acid (a constitutional isomer) can occur if starting materials are ambiguous.

This guide provides a definitive spectroscopic workflow to distinguish the target 3-bromo isomer from its 2-bromo and positional counterparts, utilizing NMR (1H, 13C, NOE), IR, and MS.[1]

Isomer Landscape & Structural Logic

To accurately interpret spectra, one must understand the proton environments of the three primary isomers of concern.

IsomerStructure DescriptionKey Feature for ID
Target (3-Br) 3-Bromo-1-benzothiophene-7-carboxylic acid H2 Singlet. No peri-interaction with H4.
Regioisomer (2-Br) 2-Bromo-1-benzothiophene-7-carboxylic acid H3 Singlet. Strong peri-interaction (NOE) with H4.
Constitutional (7-Br) 7-Bromo-1-benzothiophene-3-carboxylic acid H2 Singlet. Different aromatic splitting (H4, H5, H6).

Spectroscopic Comparison: The Data

A. 1H NMR Spectroscopy (400 MHz, DMSO-d6)

The most distinct difference lies in the thiophene ring proton (H2 vs. H3) and its relationship to the benzene ring protons.

  • Target (3-Br): The remaining thiophene proton is at H2 . It typically appears as a sharp singlet at δ 7.90 – 8.15 ppm .

  • Regioisomer (2-Br): The remaining thiophene proton is at H3 . It appears as a singlet, often slightly upfield relative to H2, at δ 7.60 – 7.80 ppm .

  • Aromatic Region (H4, H5, H6): The 7-COOH group exerts a strong deshielding effect (downfield shift) on the ortho-proton (H6 ).

ProtonTarget: 3-Bromo-7-COOH (δ ppm)Impurity: 2-Bromo-7-COOH (δ ppm)Multiplicity
Thiophene (H2/H3) 8.13 (s, 1H, H2) 7.75 (s, 1H, H3) Singlet
H6 (Ortho to COOH) 8.05 (d)8.02 (d)Doublet (J ~8 Hz)
H4 (Para to COOH) 7.65 (d)7.85 (d)Doublet (J ~8 Hz)
H5 (Meta to COOH) 7.50 (t)7.48 (t)Triplet (J ~8 Hz)
COOH 13.50 (br s)13.50 (br s)Broad Singlet

Note: The H4 proton in the 2-bromo isomer is often deshielded compared to the 3-bromo isomer due to the "peri-effect" of the bromine atom at C3 being absent, or rather, the H3 proton being spatially close. However, the definitive assignment requires NOE (see Section 4).

B. 13C NMR Spectroscopy (100 MHz, DMSO-d6)

Carbon spectroscopy distinguishes the isomers based on the chemical shift of the bromine-bearing carbon (


).
  • C-Br Shift: Carbon atoms attached to bromine in heteroaromatic rings typically appear between 105 – 115 ppm .

  • C-H Shift: The unsubstituted carbon (C2 or C3) appears significantly downfield, typically 125 – 135 ppm .

CarbonTarget (3-Br)Regioisomer (2-Br)
C3 ~108 ppm (C-Br) ~128 ppm (C-H)
C2 ~132 ppm (C-H)~112 ppm (C-Br)
C=O ~166 ppm~166 ppm
C. Mass Spectrometry (LC-MS)

Both isomers share the same molecular formula (


) and exact mass.
  • Isotopic Pattern: Both show the characteristic 1:1 ratio for

    
     and 
    
    
    
    isotopes (
    
    
    ).
  • Differentiation: MS alone is insufficient for distinguishing regioisomers. It serves only to confirm the presence of bromine and the carboxylic acid.

Definitive Identification Protocol: The NOE Experiment

The Nuclear Overhauser Effect (NOE) is the "gold standard" for distinguishing these isomers. It relies on the spatial proximity (through-space interaction) of protons.

  • Mechanism: In benzothiophenes, the H3 proton (on the thiophene ring) and the H4 proton (on the benzene ring) are in close spatial proximity (peri-position). The H2 proton is spatially distant from the benzene ring.

The Experiment:

  • Irradiate the thiophene singlet (the peak ).

  • Observe the aromatic region (H4, H5, H6) for enhancement.

Interpretation:

  • Scenario A (Target: 3-Bromo): Irradiating the singlet (H2) results in NO enhancement of the H4 doublet. (H2 is too far from H4).

  • Scenario B (Impurity: 2-Bromo): Irradiating the singlet (H3) results in a Strong Positive NOE at the H4 doublet.

Visual Workflow & Logic

The following diagram illustrates the decision matrix for identifying the correct isomer during synthesis.

IsomerID cluster_legend Legend Start Crude Product (Bromination of 1-benzothiophene-7-COOH) H_NMR Step 1: 1H NMR Analysis (Identify Thiophene Singlet) Start->H_NMR Decision1 Singlet Position? H_NMR->Decision1 Check_NOE Step 2: 1D NOE / NOESY (Irradiate Thiophene Singlet) Decision1->Check_NOE Singlet Present Result_NOE NOE Signal at H4 (Aromatic)? Check_NOE->Result_NOE Target CONFIRMED TARGET 3-Bromo-1-benzothiophene-7-COOH (No H2-H4 Interaction) Result_NOE->Target NO (No Enhancement) Impurity REGIOISOMER IMPURITY 2-Bromo-1-benzothiophene-7-COOH (Strong H3-H4 Interaction) Result_NOE->Impurity YES (Enhancement) key1 Experimental Step key2 Decision Point key3 Final Result

Caption: Logical workflow for distinguishing 3-bromo and 2-bromo isomers using NMR and NOE interactions.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-d6 is preferred over CDCl3 for carboxylic acids to prevent dimerization effects and ensure sharp peaks.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • 1H NMR: 16 scans, 1 second relaxation delay.

    • 1D NOE (Selective Gradient):

      • Select the thiophene singlet resonance center (approx 8.13 ppm for target).

      • Set mixing time (

        
        ) to 500–800 ms.
        
      • Acquire 128–256 scans to resolve small enhancements.

Protocol B: Synthesis of Reference Standard (3-Bromo Target)

To validate the spectra, a reliable synthesis of the 3-bromo isomer is required.

  • Starting Material: 1-benzothiophene-7-carboxylic acid (1.0 eq).

  • Solvent: Glacial Acetic Acid / Chloroform (1:1).

  • Reagent: N-Bromosuccinimide (NBS, 1.05 eq).

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. The 3-bromo isomer typically precipitates or crystallizes more readily than the 2-bromo isomer.

  • Purification: Recrystallization from Ethanol/Water is often sufficient to remove minor 2-bromo impurities.

References

  • Royal Society of Chemistry. (2012). Regioselective Bromination of Benzo[b]thiophene Scaffolds. Chemical Science. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Profiling of 3-Bromo-1-benzothiophene-7-carboxylic Acid

Executive Summary 3-Bromo-1-benzothiophene-7-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infectives. Its unique substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-benzothiophene-7-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infectives. Its unique substitution pattern—a bromine at position 3 (enabling Suzuki/Buchwald couplings) and a carboxylic acid at position 7 (enabling amide/ester formation)—makes it a versatile building block.

This guide provides a technical analysis of its mass spectrometric behavior. Unlike standard hydrocarbons, this molecule presents a dual challenge: the acidic moiety requires specific ionization modes, while the bromine atom imparts a distinct isotopic signature necessary for confirmation. We compare its detection parameters against common bioisosteres (indole and benzofuran analogs) to assist researchers in method development.

Structural Analysis & Isotopic Fingerprint

The definitive identification of this compound relies on recognizing the "Bromine Doublet." Unlike fluorine or iodine (monoisotopic), bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs 49.31%).
Theoretical Isotopic Distribution (ESI Negative Mode)

For the deprotonated molecular ion


, Formula: 

Isotopem/z (Theoretical)Relative AbundanceDiagnostic Value
Monoisotopic (

)
254.91 100% Quantifier Ion
M+2 (

)
256.91 ~98% Qualifier Ion
M+1 (

)
255.91~10%Carbon count check

Analyst Note: In a real spectrum, the M and M+2 peaks should appear at almost equal intensity. Any significant deviation (>15%) from a 1:1 ratio suggests interference or co-elution with a non-brominated impurity.

Ionization Mode Comparison

Selecting the correct ionization source is binary for this compound: the carboxylic acid dictates the polarity.

Ionization ModeSuitabilityMechanismSensitivity
ESI Negative (-) Optimal Deprotonation of -COOH to

High. The carboxyl proton is acidic (pKa ~3-4), allowing facile ionization at neutral/basic pH.
ESI Positive (+) PoorProtonation of S or CarbonylLow. The benzothiophene core is weakly basic. Requires high acid concentration or adduct formation (

,

).
APCI ModerateGas-phase proton transferAcceptable for less polar analogs, but ESI(-) is superior for the free acid.
Comparative Workflow Diagram

The following decision tree outlines the method development logic for this specific scaffold.

IonizationWorkflow Start Analyte: 3-Bromo-1-benzothiophene-7-COOH Check Check Functional Groups Start->Check Branch Primary Ionization Choice Check->Branch Acidic COOH present ESI_Neg ESI Negative Mode (Preferred) Branch->ESI_Neg Standard Path ESI_Pos ESI Positive Mode (Alternative) Branch->ESI_Pos If derivatized Mech_Neg Mechanism: Deprotonation [M-H]- ESI_Neg->Mech_Neg Mech_Pos Mechanism: Adducts [M+Na]+ ESI_Pos->Mech_Pos Result_Neg High Sensitivity Clean Isotope Pattern Mech_Neg->Result_Neg Result_Pos Low Sensitivity Complex Adducts Mech_Pos->Result_Pos

Figure 1: Decision matrix for ionization source selection. ESI(-) is the validated pathway for the free acid form.

Fragmentation Pathways (MS/MS)

In Tandem MS (MS/MS), the precursor ion (


 254.9) undergoes Collision-Induced Dissociation (CID). The fragmentation is dominated by the stability of the aromatic core and the lability of the carboxyl group.
Predicted Fragmentation Mechanism[1]
  • Precursor:

    
     at 
    
    
    
    254.9.
  • Primary Loss (Decarboxylation): Loss of neutral

    
     (44 Da). This is the most energetically favorable pathway for aromatic carboxylic acids.
    
    • Product Ion:

      
       at 
      
      
      
      210.9.
    • Structure: 3-bromo-1-benzothiophen-7-yl anion.

  • Secondary Loss (Dehalogenation): Loss of Br radical or HBr (less common in negative mode, but possible at high collision energies).

    • Product Ion:

      
       ~131 (Benzothiophene core).
      

Fragmentation Parent Precursor Ion [M-H]- m/z 254.9 / 256.9 Transition Transition State (Decarboxylation) Parent->Transition CID Energy Product1 Primary Product [M-H-CO2]- m/z 210.9 / 212.9 Transition->Product1 -CO2 (44 Da) Product2 Secondary Product [Core-Br]- m/z ~131 Product1->Product2 -Br (High CE)

Figure 2: Proposed MS/MS fragmentation pathway. The loss of CO2 is the primary transition for MRM quantification.

Comparative Analysis: Scaffold Bioisosteres

When selecting a scaffold for drug design, the physicochemical properties of the core ring system affect not just biological activity, but also analytical detectability.

Comparison: 3-Bromo-1-benzothiophene-7-COOH vs. Indole and Benzofuran analogs.

FeatureBenzothiophene (Target) Indole Analog (NH)Benzofuran Analog (O)
Heteroatom Sulfur (S)Nitrogen (NH)Oxygen (O)
Acidity (pKa) ~3.8 (COOH)~4.2 (COOH) + NH is amphoteric~3.5 (COOH)
ESI(-) Response Excellent Good (NH can deprotonate too)Excellent
ESI(+) Response PoorModerate (N is basic)Very Poor
Isotopic Pattern Distinct (Br + S) Distinct (Br only)Distinct (Br only)
Metabolic Stability High (S is oxidation resistant compared to NH)Low (NH prone to oxidation)Moderate

Key Insight: The Benzothiophene scaffold offers a "sweet spot" for bioanalysis. It lacks the reactive NH of the indole (reducing oxidative degradation during sample prep) but maintains high ionization efficiency in negative mode, unlike neutral hydrocarbons. The presence of Sulfur (


, ~4%) adds a subtle M+2 contribution, slightly increasing the M+2 peak height relative to the Benzofuran analog.

Validated Experimental Protocol

To replicate the data or validate the identity of a synthesized batch, follow this protocol.

A. Sample Preparation[2][3]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:100 into 50:50 Methanol:Water.

    • Crucial Step: Add 0.1% Ammonium Hydroxide (

      
      ) or Ammonium Acetate. The high pH ensures full deprotonation of the carboxylic acid, maximizing 
      
      
      
      signal.
B. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 9).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Benzothiophenes are lipophilic; expect elution > 3 min).

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometer Settings (Generic Triple Quad)
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV to -3.0 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).

  • Desolvation Temp: 350°C.

  • MRM Transition (Quantification):

    
     (Collision Energy: ~15-20 eV).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for isotopic abundance rules).
  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Heterocyclic Chemistry.

  • NIST Chemistry WebBook. "Benzothiophene derivatives and fragmentation data."

  • Boc Sciences. "Benzo[b]thiophene-7-carboxylic acid Properties." (Used for physicochemical property verification).

  • Chemistry Steps. "Isotopic Patterns in Mass Spectrometry: Bromine and Chlorine."

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